molecular formula C30H42O9 B1237767 Vesiculosin CAS No. 96935-20-5

Vesiculosin

Cat. No.: B1237767
CAS No.: 96935-20-5
M. Wt: 546.6 g/mol
InChI Key: GTNHSMYOEDNTOZ-AQASXUMVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vesiculosin is a daphnane-type diterpenoid first isolated from Diarthron vesiculosum (Thymelaeaceae) by Powell et al. in 1985 . Structurally, it belongs to the daphnane family, characterized by a polycyclic scaffold with ester substituents. The molecular formula of this compound (C34H44O8) includes a unique 14-membered macrocyclic ester moiety and a conjugated dienone system . Its stereochemistry and functional groups, such as the C-5 acetyl and C-9 hydroxyl groups, contribute to its bioactivity .

This compound has been studied primarily for its cytotoxic and anti-tumor properties. It induces apoptosis in cancer cell lines by modulating protein kinase C (PKC) pathways, a mechanism shared with other daphnane diterpenoids . Unlike prostratin (a related compound), which is renowned for its antiviral activity, this compound’s research focus remains on oncology .

Properties

CAS No.

96935-20-5

Molecular Formula

C30H42O9

Molecular Weight

546.6 g/mol

IUPAC Name

[5,6,11,14-tetrahydroxy-4-(hydroxymethyl)-8,12-dimethyl-7-oxo-14-prop-1-en-2-yl-3-oxatetracyclo[9.4.0.02,4.06,10]pentadec-8-en-15-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C30H42O9/c1-6-7-8-9-10-11-12-13-21(32)38-24-22-25-28(16-31,39-25)26(34)30(37)20(14-18(4)23(30)33)29(22,36)19(5)15-27(24,35)17(2)3/h10-14,19-20,22,24-26,31,34-37H,2,6-9,15-16H2,1,3-5H3/b11-10+,13-12+

InChI Key

GTNHSMYOEDNTOZ-AQASXUMVSA-N

SMILES

CCCCCC=CC=CC(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C2C3C(O3)(C(C4(C(C2(C(CC1(C(=C)C)O)C)O)C=C(C4=O)C)O)O)CO

Synonyms

vesiculosin

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Isothis compound differs from this compound by acetylation at C-1, C-2, and C-14, enhancing its lipophilicity .
  • Wikstroelide M has a longer C-20 ester chain (C10 vs. C8 in this compound), which may improve membrane permeability .
  • Prostratin , a tigliane diterpene, lacks the macrocyclic ring but shares PKC modulation activity .

Key Findings :

  • This compound’s anti-tumor potency exceeds prostratin but is slightly lower than wikstroelide M, likely due to the latter’s longer ester chain enhancing target binding .
  • Isothis compound ’s acetylation reduces cytotoxicity compared to this compound, suggesting that free hydroxyl groups are critical for apoptosis induction .
  • Prostratin’s antiviral specificity highlights functional divergence within diterpenoids despite structural similarities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vesiculosin
Reactant of Route 2
Vesiculosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.